tert-Butyl (5-aminopentyl)carbamate hydrochloride chemical properties
tert-Butyl (5-aminopentyl)carbamate hydrochloride chemical properties
An In-Depth Technical Guide to tert-Butyl (5-aminopentyl)carbamate Hydrochloride: Properties, Applications, and Protocols
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (5-aminopentyl)carbamate hydrochloride, a bifunctional building block of significant interest in medicinal chemistry and materials science. This document delves into its core chemical properties, reactivity, analytical characterization, and key applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights provided herein are synthesized from established chemical literature and supplier data to ensure technical accuracy and practical utility for professionals in the field.
Core Physicochemical Properties
tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine hydrochloride, is a mono-protected derivative of 1,5-diaminopentane (cadaverine). The presence of an acid-labile tert-butoxycarbonyl (Boc) group on one terminus and a primary ammonium chloride salt on the other makes it a uniquely versatile synthetic intermediate.
| Property | Value | Reference(s) |
| Synonyms | N-Boc-cadaverine HCl, N-(tert-Butoxycarbonyl)-1,5-diaminopentane HCl | [1][2][3] |
| CAS Number | 51644-96-3 (for free base) | [1][4][5] |
| Molecular Formula | C₁₀H₂₃ClN₂O₂ | [6] |
| Molecular Weight | 238.76 g/mol | Calculated |
| Appearance | Off-white to white solid or liquid/oil (free base) | [2][7] |
| Melting Point | 105 - 109 °C (for related tert-butyl carbamate) | [7] |
| Density (free base) | 0.972 g/mL at 20 °C | [1] |
| Refractive Index (free base) | n20/D 1.460 | |
| Boiling Point (free base) | 309.2 ± 25.0 °C (Predicted) | [1] |
Solubility and Stability
The hydrochloride salt form imparts significant solubility in aqueous media and polar protic solvents like methanol and ethanol, a direct contrast to the free base which is more soluble in organic solvents. The parent diamine, cadaverine, is soluble in water and ethanol.[8]
Stability and Storage: The compound is stable under recommended storage conditions.[9] For long-term viability, it should be stored at 2-8°C or -20°C, sealed in a dry, well-ventilated place.[1][4] It is incompatible with strong oxidizing agents and strong acids/alkalis which can cleave the Boc group.[7][10]
Spectroscopic and Analytical Characterization
Structural confirmation of tert-butyl (5-aminopentyl)carbamate hydrochloride is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts for the compound's core structure.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| (CH₃)₃C- | ~1.45 (s, 9H) | ~28.4 |
| -C(CH₃)₃ | N/A | ~79.0 |
| -NH-CH₂- | ~3.10 (q, 2H) | ~40.3 |
| -CH₂-CH₂-NH- | ~1.50 (m, 2H) | ~29.5 |
| -CH₂-CH₂-CH₂- | ~1.40 (m, 2H) | ~26.9 |
| -CH₂-CH₂NH₃⁺ | ~1.65 (m, 2H) | ~27.7 |
| -CH₂-NH₃⁺ | ~2.95 (t, 2H) | ~38.9 |
Note: Shifts are estimates and can vary based on solvent and concentration. The ammonium protons (-NH₃⁺) and carbamate proton (-NH-) are typically broad and may exchange with deuterium in solvents like D₂O.
Mass Spectrometry (MS)
In positive-ion mode electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion corresponding to the protonated free base [M+H]⁺.
-
Predicted [M+H]⁺ (for C₁₀H₂₂N₂O₂): m/z = 203.3
Chemical Reactivity and Synthetic Utility
The synthetic value of this reagent is rooted in the orthogonal reactivity of its two terminal functional groups.
The Boc-Protecting Group: An Acid-Labile Handle
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions, including catalytic hydrogenation, and its clean, facile removal under acidic conditions.[1][4] This allows for the selective unmasking of the second amino group after the first has been functionalized.
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Caption: Amide coupling workflow.
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Preparation: Dissolve tert-butyl (5-aminopentyl)carbamate hydrochloride (1 equivalent) and the N-Hydroxysuccinimide (NHS) ester of the desired carboxylic acid (1-1.2 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.
Rationale: NHS esters are excellent electrophiles ("activated" esters) that react cleanly with primary amines to form stable amide bonds. The N-Hydroxysuccinimide byproduct is water-soluble, facilitating its removal during the aqueous work-up.
Core Applications in Drug Development
The dual-functionality of this molecule makes it a valuable linker for connecting different molecular entities, a strategy central to modern drug design.
PROTAC Linker Technology
The most prominent application of tert-butyl (5-aminopentyl)carbamate is as a flexible, hydrophilic alkyl chain linker in the synthesis of PROTACs. [1][3][4]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The linker component is critical as it dictates the spatial orientation and distance between the target-binding warhead and the E3 ligase ligand, a key determinant of ternary complex formation and degradation efficacy. The 5-carbon chain of this reagent provides a common and effective linker length.
Caption: General structure of a PROTAC.
Other Applications
Beyond PROTACs, this building block is utilized in:
-
Synthesis of Polyamines and Polyamides: As a foundational unit for constructing complex polyamine structures. * Functionalized Porphyrins: For creating biocompatible carriers for photodynamic therapy (PDT). [1]* Bio-conjugation: For linking fluorescent dyes or other reporter molecules to biological substrates.
Safety and Handling
Proper handling of tert-butyl (5-aminopentyl)carbamate hydrochloride is essential to ensure laboratory safety.
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Irritant) |
| H319 | Causes serious eye irritation | GHS07 (Irritant) |
Data sourced from representative Safety Data Sheets. [6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat. [6][9]* Handling: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. [10]Prevent contact with skin and eyes. Wash hands thoroughly after handling. [6]* First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [6]* First Aid (Skin): Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6]
Conclusion
tert-Butyl (5-aminopentyl)carbamate hydrochloride is a high-value synthetic intermediate whose strategic design enables the controlled and sequential functionalization of a five-carbon diamine scaffold. Its stability, predictable reactivity, and central role as a linker in the rapidly advancing field of targeted protein degradation underscore its importance to researchers in drug discovery and chemical biology. This guide has outlined its fundamental properties and provided practical, validated protocols to facilitate its effective use in the laboratory.
References
- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.
- BroadPharm. tert-Butyl (5-aminopentyl)carbamate.
- Enamine. Safety Data Sheet: tert-butyl 5-aminopentanoate hydrochloride.
- BLD Pharm. tert-Butyl (5-aminopentyl)carbamate.
- Sigma-Aldrich. Tert-butyl n-(5-aminopentyl)carbamate.
- MedChemExpress. tert-butyl (5-bromopentyl)carbamate Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.
- Synthonix, Inc. tert-Butyl (5-aminopentyl)carbamate.
- Sigma-Aldrich. N-Boc-cadaverine.
- ChemicalBook. N-Boc-cadaverine.
- PubChem. Cadaverine.
- Supporting Information for Synthesis of Carbamates.
- Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Reagentia. tert-Butyl (5-aminopentyl)carbamate.
- Pharmaffiliates. N-(tert-Butoxycarbonyl)-1,5-diaminopentane.
- CymitQuimica. n-boc-cadaverine.
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